4-Methylaminorex, cis-(+/-)-, is a synthetic stimulant drug that belongs to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories as an appetite suppressant but was later discontinued due to safety concerns. The compound is known for its stimulant properties and is commonly encountered in illicit drug markets under the street name "U4Euh" or "Ice" . Its chemical formula is with a molecular weight of approximately 176.22 g/mol .
The compound exists as a racemic mixture, which includes four stereoisomers: (±)-cis and (±)-trans. Among these, the (±)-cis isomer is predominantly found in recreational use and is associated with significant stimulant effects, including euphoria and increased cognitive function .
4-Methylaminorex exhibits significant biological activity as a central nervous system stimulant. It has been shown to produce effects similar to those of amphetamines and cocaine, including increased alertness, euphoria, and enhanced cognitive performance . Animal studies indicate that it has an abuse liability comparable to traditional stimulants, with the potential for addiction and adverse effects . The (±)-cis isomer has been reported to induce dopamine release, which correlates with its stimulant effects .
The synthesis of 4-Methylaminorex can be achieved through various methods:
The process yields both cis and trans isomers, with the cis form being more prevalent in illicit use .
Research into the interaction of 4-Methylaminorex with neurotransmitter systems reveals that it acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters. Studies have demonstrated that it can generalize stimulus properties similar to those of other psychostimulants like amphetamine and cocaine . Its interaction with these systems suggests significant implications for both therapeutic use—if any—and potential for abuse.
4-Methylaminorex shares similarities with several other stimulants. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Class | Primary Effects | Unique Features |
---|---|---|---|
4-Methylaminorex | 2-amino-5-aryloxazoline | Stimulant, euphoria | Stronger effects on dopamine release than some analogs |
Aminorex | 2-amino-5-aryloxazoline | Appetite suppressant | Linked to severe pulmonary hypertension |
Methamphetamine | Amphetamine derivative | Euphoria, increased energy | More potent neurotoxic effects |
Cocaine | Tropane alkaloid | Euphoria, increased alertness | Shorter duration of action compared to 4-methylaminorex |
Para-methyl-4-methylaminorex (4,4'-DMAR) | Aminoalkyl phenyl ether | Stimulant, potential neurotoxicity | Associated with multiple fatalities in recent studies |
4-Methylaminorex stands out due to its specific structural characteristics that influence its pharmacological profile, particularly its unique interaction with monoamine transporters compared to other stimulants .
4-Methylaminorex represents a complex synthetic compound with the molecular formula C₁₀H₁₂N₂O and systematic name 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine [1] [2]. This oxazoline derivative possesses two chiral centers at positions C-4 and C-5, giving rise to four distinct stereoisomers that exist as two diastereomeric pairs: the cis and trans configurations [3] [4]. The compound belongs to the 2-amino-5-aryloxazoline group and exhibits molecular weight of 176.21 g/mol [1] [5].
The molecular architecture of 4-methylaminorex centers around a five-membered oxazoline heterocycle containing both nitrogen and oxygen atoms within the ring structure [3] [1]. The presence of two stereogenic centers at carbons C-4 and C-5 creates four possible stereoisomers: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R) [4] [6]. Nuclear magnetic resonance spectroscopy studies have confirmed that the methyl group and phenyl moiety adopt specific spatial orientations relative to the oxazoline ring plane [7] [8].
Crystallographic analysis of related 4-methylaminorex derivatives reveals critical geometric parameters governing molecular conformation [9]. The oxazoline ring adopts a planar or near-planar conformation, with bond lengths for carbon-nitrogen bonds typically measuring 1.293-1.307 Ångströms [9]. The dihedral angles between substituents significantly influence the overall molecular geometry, with cis isomers showing dihedral angles around 30 degrees [9].
Table 1: Stereochemical Properties of 4-Methylaminorex Isomers
Stereoisomer | Configuration | Absolute Configuration | Common Form |
---|---|---|---|
cis-(4R,5S) | (4R,5S) | Erythro-derived | Racemic cis-(±) |
cis-(4S,5R) | (4S,5R) | Erythro-derived | Racemic cis-(±) |
trans-(4S,5S) | (4S,5S) | Threo-derived | Racemic trans-(±) |
trans-(4R,5R) | (4R,5R) | Threo-derived | Racemic trans-(±) |
The configurational assignment relies on the spatial relationship between the methyl substituent at C-4 and the phenyl group at C-5 [4] [10]. In cis configurations, these substituents occupy the same face of the oxazoline ring, while trans configurations position them on opposite faces [7] [8]. This fundamental geometric distinction profoundly impacts the compound's physical and chemical properties.
The diastereomeric relationship between cis and trans forms of 4-methylaminorex manifests in distinct physical, chemical, and biological properties [11] [12]. Synthetic accessibility differs markedly between the two forms, with cis isomers readily obtained from norephedrine precursors through cyanogen bromide cyclization, while trans isomers require norpseudoephedrine as starting material [4] [13].
Table 2: Physical Properties of 4-Methylaminorex
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O |
Molecular Weight (g/mol) | 176.21 |
Melting Point (°C) - cis racemic | 154.5-156 (or 139-142) |
Melting Point (°C) - trans racemic | Not specified |
Optical Rotation [α]D25 - cis (+) form | +240.9° |
Optical Rotation [α]D25 - cis (-) form | -244.7° |
Solubility | Slightly soluble in chloroform, methanol |
Pharmacological investigations reveal significant potency differences between diastereomers [11] [12]. The rank order of biological activity follows: trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R) [10] [12]. This hierarchy demonstrates that stereochemistry fundamentally influences receptor binding and biological response patterns.
Table 3: Pharmacological Potency Comparison of Stereoisomers
Stereoisomer | Relative Potency Order | ED₅₀ (mg/kg) in rats | Pharmacokinetic Behavior |
---|---|---|---|
trans-(4S,5S) | 1 (Most potent) | Not specified | Standard elimination |
cis-(4S,5R) | 2 (Equal) | 8.8 (racemic cis) | Standard elimination |
cis-(4R,5S) | 2 (Equal) | 8.8 (racemic cis) | Standard elimination |
trans-(4R,5R) | 4 (Least potent) | 7.0 (racemic trans) | Prolonged half-life |
Pharmacokinetic studies demonstrate that trans-(4R,5R) isomer exhibits markedly different elimination kinetics compared to other stereoisomers [11] [14]. The elimination half-life extends to 118-169 minutes for trans-(4R,5R), contrasting with 35-42 minutes for cis isomers and trans-(4S,5S) [11] [14]. This prolonged elimination correlates with enhanced bioavailability reaching 100% intraperitoneally and 83% orally for trans-(4R,5R) [11] [14].
The cis-(±)-4-methylaminorex exists as a racemic mixture containing equal proportions of (4R,5S) and (4S,5R) enantiomers [3] [4]. This racemic composition represents the most commonly encountered form in synthetic preparations, arising from the inherent lack of stereoselectivity in conventional synthetic routes [4] [6].
Synthetic methodology significantly influences stereoisomeric outcomes [10] [13]. The classic cyanogen bromide cyclization maintains stereochemical configuration at the benzylic carbon, with norephedrine yielding cis products and norpseudoephedrine producing trans isomers [4] [13]. Alternative synthetic approaches utilizing potassium cyanate followed by acid cyclization demonstrate different stereochemical pathways involving urea intermediates [10] [13].
Table 4: Synthetic Route Stereoselectivity
Starting Material | Product Configuration | Stereochemical Outcome | Mechanism |
---|---|---|---|
Norephedrine (1R,2S) | cis-(4R,5S) | Retention at benzylic carbon | SN2-type cyclization |
Norephedrine (1S,2R) | cis-(4S,5R) | Retention at benzylic carbon | SN2-type cyclization |
Norpseudoephedrine (1S,2S) | trans-(4S,5S) | Inversion at benzylic carbon | SN2-type cyclization via urea intermediate |
Norpseudoephedrine (1R,2R) | trans-(4R,5R) | Inversion at benzylic carbon | SN2-type cyclization via urea intermediate |
Enantiomeric resolution of racemic 4-methylaminorex has been achieved through chiral high-performance liquid chromatography utilizing specialized chiral stationary phases [8] [15]. Recent developments in chiral separation technology have enabled baseline resolution of individual enantiomers, facilitating detailed stereochemical investigations [8] [15]. The Lux i-Amylose-1 column has demonstrated particular effectiveness for separating 4-methylaminorex stereoisomers [8].
Configurational stability studies indicate that 4-methylaminorex enantiomers maintain their stereochemical integrity under normal storage conditions [16]. Racemization occurs only under elevated temperatures or extended exposure to acidic or basic conditions [16]. This stability profile supports the feasibility of enantiomeric separation and subsequent stereochemical analysis.